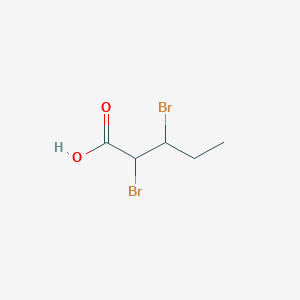

2,3-Dibromopentanoic acid

Description

Historical Context of α,β-Dibromo Acids in Chemical Research

The study of α,β-dibromo acids, a class of halogenated carboxylic acids, has been a significant area of investigation in organic chemistry. Historically, the interest in these compounds stemmed from their utility as intermediates in a variety of chemical transformations. The presence of two bromine atoms on adjacent carbons to the carboxyl group imparts unique reactivity, making them valuable precursors for the synthesis of a wide range of organic molecules.

Early research often focused on the fundamental reactions of these compounds, such as dehydrobromination to form unsaturated acids and substitution reactions to introduce other functional groups. For instance, the treatment of α,β-dibromo acids with bases can lead to the formation of α-bromo-α,β-unsaturated acids or β-bromo-α,β-unsaturated acids, depending on the reaction conditions and the structure of the starting material. These unsaturated products are themselves important building blocks in organic synthesis.

Furthermore, the stereochemistry of α,β-dibromo acids has been a subject of interest. The addition of bromine to an α,β-unsaturated acid can result in the formation of different stereoisomers (diastereomers and enantiomers), and the study of these stereochemical outcomes has contributed to the broader understanding of electrophilic addition reactions. The development of stereoselective methods for the synthesis and reaction of α,β-dibromo acids has been a continuous effort in the field.

Over the years, the scope of research on α,β-dibromo acids has expanded. They have been employed in the synthesis of various heterocyclic compounds, amino acids, and other biologically active molecules. For example, α,β-dibromohydrocinnamic acid and α,β-dibromoadipic acid are other known compounds in this class. nih.govnist.gov The historical development of synthetic methods involving these difunctional compounds has laid a foundation for their modern applications in complex organic synthesis.

Significance as a Versatile Chiral Building Block in Advanced Organic Chemistry

2,3-Dibromopentanoic acid, with its two chiral centers at the C2 and C3 positions, exists as a set of stereoisomers. The ability to selectively synthesize or resolve these stereoisomers makes it a valuable chiral building block in asymmetric synthesis. Chiral building blocks are essential for the construction of enantiomerically pure molecules, which is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule can have vastly different biological activities.

The strategic placement of the two bromine atoms and the carboxylic acid group in this compound allows for a variety of stereocontrolled transformations. For example, the bromine atoms can be selectively replaced by other nucleophiles with either retention or inversion of configuration, depending on the reaction mechanism (e.g., SN1 or SN2). This provides a powerful tool for introducing new stereocenters into a molecule with a high degree of control.

Furthermore, the carboxylic acid group can be converted into other functional groups, such as esters, amides, or alcohols, without affecting the stereocenters at the C2 and C3 positions. This functional group interconversion further enhances the versatility of this compound as a chiral synthon. The reduction of this compound has been shown to yield pentanoic acid or a mixture of products depending on the reaction conditions. scispace.com

The application of this compound as a chiral building block is exemplified in the synthesis of complex natural products and pharmaceuticals. Its use allows for the efficient and stereoselective construction of key fragments of these target molecules, often leading to more concise and elegant synthetic routes.

Overview of Key Research Domains Pertaining to this compound

Research concerning this compound is multifaceted, encompassing its synthesis, reactivity, and application in various fields of organic chemistry.

Synthesis: A primary area of research is the development of efficient and stereoselective methods for the synthesis of this compound. A common approach involves the bromination of trans-2-pentenoic acid. uni-regensburg.de For instance, a solution of trans-2-pentenoic acid can be treated with bromine in a suitable solvent like dichloromethane (B109758) at low temperatures to yield this compound. uni-regensburg.de Another method involves the ring-opening of δ-valerolactone, which is then converted to a dibromocarboxylic acid. beilstein-journals.org

Reactivity and Mechanistic Studies: The reactivity of this compound is another significant research focus. Studies have investigated its behavior under various reaction conditions, including its reduction and dehydrobromination. For example, its reduction can lead to different products such as pentanoic acid or a mixture including cis-2-pentenoic acid, depending on the reagents and conditions used. scispace.com Mechanistic studies often employ techniques like isotopic labeling to trace the pathways of these reactions. iaea.org

Applications in Organic Synthesis: The application of this compound as an intermediate in the synthesis of other valuable compounds is a key research domain. It has been utilized in the preparation of deuterated valeric acids and γ-valerolactones. iaea.org The ability to transform the dibromo acid into various other functionalized molecules makes it a versatile tool for synthetic chemists.

Below is a data table summarizing key properties and synthetic information for this compound.

| Property | Value | Reference |

| Molecular Formula | C5H8Br2O2 | smolecule.combldpharm.comnih.govnih.gov |

| Molecular Weight | 259.92 g/mol | smolecule.comnih.gov |

| CAS Number | 139185-84-5 | smolecule.combldpharm.com |

| Synthesis Precursor | trans-2-Pentenoic acid | uni-regensburg.de |

| Common Synthetic Reagent | Bromine | uni-regensburg.de |

Structure

2D Structure

3D Structure

Properties

CAS No. |

139185-84-5 |

|---|---|

Molecular Formula |

C5H8Br2O2 |

Molecular Weight |

259.92 g/mol |

IUPAC Name |

2,3-dibromopentanoic acid |

InChI |

InChI=1S/C5H8Br2O2/c1-2-3(6)4(7)5(8)9/h3-4H,2H2,1H3,(H,8,9) |

InChI Key |

AVZPWBRALFPOPM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(=O)O)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dibromopentanoic Acid and Its Stereoisomers

Classical Bromination Approaches to α,β-Unsaturated Carboxylic Acid Precursors

Traditional methods for synthesizing 2,3-dibromopentanoic acid typically rely on the addition of bromine to the double bond of an α,β-unsaturated carboxylic acid, such as pent-2-enoic acid. These approaches are well-established but often result in racemic or diastereomeric mixtures.

The most direct route to this compound is the electrophilic addition of molecular bromine (Br₂) to a pentenoic acid isomer, most commonly trans-pent-2-enoic acid. This reaction is a classic example of alkene halogenation.

The mechanism proceeds through a high-electron density pi bond of the alkene attacking a bromine molecule, which becomes polarized upon approach. quora.comdocbrown.info This leads to the formation of a cyclic bromonium ion intermediate. The reaction is completed by the nucleophilic attack of the resulting bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. askfilo.com This attack occurs from the side opposite to the bromonium ion ring, resulting in anti-addition of the two bromine atoms. askfilo.com

When starting with trans-pent-2-enoic acid, the anti-addition leads to the formation of a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, which constitute the threo diastereomer. Conversely, the bromination of cis-pent-2-enoic acid would yield the erythro diastereomers, (2R,3R) and (2S,3S), also as a racemic mixture.

| Starting Material | Reagents | Key Intermediate | Stereochemical Outcome | Products |

|---|---|---|---|---|

| trans-Pent-2-enoic acid | Br₂, CCl₄ (or other inert solvent) | Cyclic Bromonium Ion | Anti-addition | (2R,3S)- and (2S,3R)-2,3-dibromopentanoic acid (threo racemic mixture) |

| cis-Pent-2-enoic acid | Br₂, CCl₄ (or other inert solvent) | Cyclic Bromonium Ion | Anti-addition | (2R,3R)- and (2S,3S)-2,3-dibromopentanoic acid (erythro racemic mixture) |

The Hell-Volhard-Zelinskii (HVZ) reaction is a powerful method for the α-halogenation of carboxylic acids. libretexts.org It involves treating a carboxylic acid with a halogen (such as bromine) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. alfa-chemistry.combyjus.com

A direct, one-pot α,β-dibromination of pentanoic acid using HVZ conditions is not feasible, as the reaction is highly specific for the α-position. However, a multi-step strategy incorporating the HVZ reaction can be envisioned to produce this compound.

α-Bromination: Pentanoic acid is first converted to 2-bromopentanoic acid using standard HVZ conditions (Br₂, cat. PBr₃). wikipedia.org

Elimination: The resulting 2-bromopentanoic acid is then subjected to base-induced dehydrobromination to generate an α,β-unsaturated carboxylic acid, primarily pent-2-enoic acid.

Vicinal Dibromination: Finally, the pent-2-enoic acid is treated with Br₂ via the electrophilic addition mechanism described previously to yield the target this compound.

Alternatively, the HVZ reaction could be applied to 3-bromopentanoic acid. In this scenario, the PBr₃ first converts the carboxylic acid to its acyl bromide. wikipedia.org Tautomerization to the enol form, followed by reaction with Br₂, would install a bromine atom at the α-position, yielding the 2,3-dibromo acyl bromide, which upon hydrolysis gives the final product.

| Step | Reactant | Reagents & Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | Pentanoic Acid | 1. Br₂, PBr₃ (cat.) 2. H₂O | 2-Bromopentanoic Acid | α-Bromination |

| 2 | 2-Bromopentanoic Acid | Strong base (e.g., KOH) | Pent-2-enoic Acid | Create α,β-unsaturation |

| 3 | Pent-2-enoic Acid | Br₂ in CCl₄ | This compound | Vicinal Dibromination |

Stereoselective and Enantioselective Synthesis Pathways

Controlling the absolute and relative stereochemistry at the C2 and C3 positions is a significant challenge in the synthesis of this compound. Modern synthetic methods employ chiral auxiliaries or catalysts to induce stereoselectivity.

Diastereoselectivity can be achieved by introducing a chiral element into the pentenoic acid substrate. This is typically done by forming an ester or amide with a chiral auxiliary. The steric bulk of the auxiliary blocks one face of the double bond, directing the incoming bromine molecule to attack preferentially from the less hindered face.

For example, reacting pent-2-enoic acid with a chiral alcohol, such as (R)-2-butanol, would form a chiral ester. The subsequent bromination would lead to the formation of two diastereomers in unequal amounts. The chiral auxiliary influences the formation of the intermediate bromonium ion and its subsequent opening, leading to a diastereomeric excess (d.e.) of one product. After the reaction, the auxiliary can be hydrolyzed to yield the enantiomerically enriched this compound.

True enantioselective synthesis involves the use of a chiral catalyst or reagent to convert an achiral starting material into a single enantiomer or a highly enriched mixture.

Chiral Catalysis: Asymmetric bromination can be achieved using a stoichiometric bromine source in the presence of a chiral catalyst. Chiral Lewis acids or chiral Brønsted acids can coordinate to the carbonyl group of the pentenoic acid derivative, creating a chiral environment that biases the trajectory of the attacking bromine. nih.govnih.gov This approach can lead to high enantiomeric excess (e.e.).

Chiral Auxiliary-Mediated Routes: Similar to the diastereoselective approach, a chiral auxiliary is covalently attached to the substrate. The key difference is the use of highly effective auxiliaries, such as Evans' oxazolidinones, which can provide very high levels of stereocontrol (often >95% d.e.). researchgate.net The general sequence involves:

Attachment of the chiral auxiliary to pent-2-enoic acid.

Stereoselective bromination of the resulting unsaturated system.

Removal of the auxiliary to release the enantiomerically enriched this compound.

| Method | Principle | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Induction | Existing chiral center directs the reaction stereochemistry. | Substrate with a built-in stereocenter. | Conceptually simple. | Relies on availability of chiral starting material; moderate selectivity. |

| Chiral Auxiliary | A recoverable chiral molecule is temporarily attached to guide the reaction. | Evans' oxazolidinones, tartrate derivatives. rsc.org | High stereoselectivity is often achievable; predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Catalysis | A substoichiometric amount of a chiral molecule controls the reaction's stereochemistry. | Chiral Lewis acids, chiral Brønsted acids, nih.gov organocatalysts. | High atom economy; small amounts of chiral material needed. | Catalyst development can be complex; may have limited substrate scope. |

Modern Advancements in Reaction Conditions and Environmental Considerations

Recent research in organic synthesis has emphasized the development of more environmentally friendly and safer chemical processes. Classical brominations often use hazardous reagents like liquid bromine and chlorinated solvents. Modern advancements seek to mitigate these issues.

Safer Bromine Sources: Instead of elemental bromine, which is highly toxic and corrosive, solid N-bromosuccinimide (NBS) can be used. cambridgescholars.com Another approach is the in situ generation of bromine from safer salt mixtures. For example, a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic aqueous solution generates bromine in the reaction mixture, avoiding the handling of the pure liquid. chemindigest.com

Green Solvents and Conditions: Efforts have been made to replace halogenated solvents with more benign alternatives like water or to perform reactions under solvent-free conditions. rsc.org Oxidative bromination using ammonium (B1175870) bromide and an oxidant like ammonium persulfate can be performed by grinding the solid reactants together, eliminating the need for a solvent entirely. tandfonline.com

Catalytic and Aerobic Methods: Oxidative bromination can be made more sustainable by using catalytic amounts of reagents and employing air (O₂) as the terminal oxidant. nih.gov These aerobic methods reduce waste and utilize a cheap, readily available oxidant.

Electrochemical Synthesis: Anodic oxidation offers a modern, transition-metal-free method for halogenation reactions. rhhz.net While often applied to decarboxylative brominations, the principles of electrochemical generation of reactive bromine species could potentially be adapted for the vicinal dibromination of unsaturated acids, further reducing chemical waste.

| Method | Reagents | Key Advantages | Reference |

|---|---|---|---|

| Bromide-Bromate System | NaBr / NaBrO₃ in acidic water | Avoids handling of liquid Br₂; uses water as a solvent. | chemindigest.com |

| Solvent-Free Grinding | NH₄Br / (NH₄)₂S₂O₈ | Eliminates hazardous organic solvents; high efficiency. | tandfonline.com |

| Aerobic Oxidative Bromination | HBr or NaBr, O₂ (air), catalyst | Uses air as the ultimate oxidant; highly atom-economical. | nih.gov |

| Aqueous Recyclable System | CaBr₂–Br₂ in water | Organic solvent-free; potential for reagent recycling. | rsc.org |

Phase-Vanishing and Solvent-Free Methodologies for Bromination

Conventional bromination reactions using liquid bromine can be hazardous due to the high reactivity and volatility of bromine, often leading to vigorous and exothermic reactions. Phase-vanishing and solvent-free techniques offer innovative solutions to mitigate these risks and improve the sustainability of the process.

The phase-vanishing methodology employs a triphasic system to control the reaction rate between two reactive species. libretexts.orgsigmaaldrich.com This is typically composed of a substrate in a less dense organic solvent, a dense fluorous phase (like perfluorohexanes) as a separating layer, and the brominating agent (e.g., bromine) as the densest layer at the bottom. The reaction proceeds as the bromine slowly diffuses through the inert fluorous phase to react with the substrate in the top layer. This controlled, slow addition minimizes exothermicity and improves safety and selectivity. libretexts.org While specific studies on the phase-vanishing bromination of trans-2-pentenoic acid to yield this compound are not extensively documented, the principle has been demonstrated for the bromination of other alkenes, yielding high efficiencies. libretexts.org For instance, research on the phase-vanishing halolactonization of 4-pentenoic acid has noted the competitive formation of 4,5-dibromopentanoic acid, demonstrating the applicability of this method for the dibromination of unsaturated acids. ccspublishing.org.cn

Solvent-free bromination represents another significant advancement in green chemistry. These reactions can be carried out by mixing the neat reactants, sometimes with the aid of microwave irradiation or thermal conditions to facilitate the reaction. acgpubs.org The use of solid, stable brominating agents, such as quaternary ammonium tribromides (e.g., tetrabutylammonium (B224687) tribromide), is a common strategy in solvent-free synthesis. acgpubs.org These reagents are safer to handle than liquid bromine and the reactions can proceed rapidly with high yields, often requiring minimal work-up. acgpubs.org Although direct application to trans-2-pentenoic acid is not specifically reported, the successful bromination of a wide range of organic substrates under solvent-free conditions suggests its potential applicability.

Below is a representative table illustrating hypothetical conditions for the synthesis of this compound based on these methodologies, drawing from general principles and related reactions.

| Substrate | Brominating Agent | Conditions | Product | Yield (%) | Reference |

| trans-2-Pentenoic acid | Bromine (Br₂) | Phase-vanishing (Perfluorohexane screen) | This compound | High (expected) | libretexts.orgsigmaaldrich.com |

| trans-2-Pentenoic acid | Tetrabutylammonium tribromide | Solvent-free, Microwave irradiation | This compound | High (expected) | acgpubs.org |

Sustainable and Green Chemistry Approaches in Dibromo Acid Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this involves exploring safer brominating agents, alternative energy sources, and biocatalytic methods.

One of the primary green strategies is the replacement of molecular bromine with safer alternatives. A combination of an alkali metal bromide (like NaBr or KBr) with an oxidant such as hydrogen peroxide (H₂O₂) or Oxone® offers an in-situ generation of the active brominating species. researchgate.net This approach avoids the handling of volatile and corrosive bromine and often uses water or other environmentally benign solvents. For example, the bromination of stilbene (B7821643) has been successfully achieved using hydrobromic acid and hydrogen peroxide, a method that could be adapted for the synthesis of this compound from trans-2-pentenoic acid. researchgate.net

Electrochemical methods also present a sustainable pathway for bromination. Anodic oxidation of bromide ions can generate the active brominating agent in a controlled manner, often without the need for additional chemical oxidants. ccspublishing.org.cn Research on the electrochemical decarboxylative bromination of α,β-unsaturated carboxylic acids has demonstrated the feasibility of using electrochemistry for such transformations, although the conditions were tailored for decarboxylation, which would need to be avoided for the synthesis of this compound. ccspublishing.org.cn

Biocatalysis, utilizing enzymes for chemical transformations, is a cornerstone of green chemistry. Halogenating enzymes, such as haloperoxidases, can catalyze the oxidation of halides in the presence of hydrogen peroxide to form a reactive halogenating species. nih.gov While much of the research on the enzymatic halogenation of unsaturated acids has focused on halolactonization, the principles could be adapted for dibromination. rsc.org For example, vanadium-dependent chloroperoxidase has been shown to be capable of halogenating trans-cinnamic acid and other unsaturated carboxylic acids. nih.gov The stereoselectivity of enzymatic reactions also offers the potential for the synthesis of specific stereoisomers of this compound.

The following table provides representative examples of green and sustainable approaches that could be applied to the synthesis of this compound, based on analogous reactions reported in the literature.

| Substrate | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| trans-Stilbene | Pyridinium tribromide | Ethanol | Reflux | 1,2-Dibromo-1,2-diphenylethane | >60 | researchgate.net |

| Cinnamic acid | Ammonium bromide | MeCN/H₂O | Electrochemical (anodic oxidation) | (E)-(2-Bromovinyl)benzene (decarboxylation product) | 67 | ccspublishing.org.cn |

| trans-Cinnamic acid | Vanadium-dependent chloroperoxidase, KBr, H₂O₂ | Aqueous buffer | Biocatalytic | Halogenated product | - | nih.gov |

Stereochemical Aspects and Isomerism of 2,3 Dibromopentanoic Acid

Identification and Characterization of Diastereomers

The four stereoisomers of 2,3-dibromopentanoic acid are classified into two pairs of enantiomers. The (2R,3S) and (2S,3R) isomers form one enantiomeric pair (the threo pair), while the (2R,3R) and (2S,3S) isomers constitute the other (the erythro pair). These diastereomeric pairs exhibit different physical properties, which is fundamental to their characterization and separation.

(2R,3S)-2,3-Dibromopentanoic Acid

The (2R,3S) stereoisomer is one of the two threo diastereomers. While specific, detailed research findings on the individual characterization of this isomer are not extensively available in the public domain, its identity is confirmed through its relationship to the other stereoisomers and by spectroscopic techniques common in organic chemistry. vulcanchem.comchemspider.comchemspider.com Its structure and properties are inferred from the analysis of diastereomeric mixtures and through the application of established principles of stereochemistry.

(2S,3R)-2,3-Dibromopentanoic Acid

As the enantiomer of the (2R,3S) isomer, (2S,3R)-2,3-dibromopentanoic acid shares the same physical properties, such as melting point and boiling point, but rotates plane-polarized light in the opposite direction. nih.gov Its characterization is intrinsically linked to its mirror-image counterpart.

(2R,3R)-2,3-Dibromopentanoic Acid

This isomer belongs to the erythro pair of diastereomers. Detailed experimental data for this specific isomer is sparse in readily accessible literature. However, its existence and structural assignment are based on the principles of stereoisomerism and the systematic study of halogenated carboxylic acids.

(2S,3S)-2,3-Dibromopentanoic Acid

The (2S,3S) isomer is the enantiomer of the (2R,3R) form. nih.gov Publicly available information from databases like PubChem provides computed properties for this isomer, including its molecular weight and other physicochemical parameters. nih.gov

Interactive Data Table of this compound Isomers

| Property | (2R,3S) | (2S,3R) nih.gov | (2R,3R) | (2S,3S) nih.gov |

| Molecular Formula | C5H8Br2O2 | C5H8Br2O2 | C5H8Br2O2 | C5H8Br2O2 |

| Molecular Weight | 259.92 g/mol chemspider.com | 259.92 g/mol | 259.92 g/mol | 259.92 g/mol nih.gov |

| Stereochemical Relationship | Enantiomer of (2S,3R) | Enantiomer of (2R,3S) | Enantiomer of (2S,3S) | Enantiomer of (2R,3R) |

| Diastereomeric Pair | Threo | Threo | Erythro | Erythro |

Chiral Resolution and Enantiomeric Separation Techniques

The separation of enantiomers, a process known as chiral resolution, is a critical step in obtaining stereochemically pure compounds. Since enantiomers have identical physical properties in an achiral environment, their separation requires the use of a chiral resolving agent to form diastereomers, which do possess different physical properties.

Diastereomeric Salt Formation and Crystallization

A widely employed and industrially scalable method for resolving racemic mixtures of acidic or basic compounds is through the formation of diastereomeric salts. nii.ac.jpbioduro.comlibretexts.org This classical resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. libretexts.org The resulting products are a pair of diastereomeric salts.

For this compound, a racemic mixture would be reacted with a chiral amine, such as brucine, strychnine, or a synthetic chiral amine like (R)-1-phenylethylamine. libretexts.org The two resulting diastereomeric salts, for instance, (R-acid)•(R-base) and (S-acid)•(R-base), will have different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. nii.ac.jplibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the acid can be regenerated by treatment with a strong acid to remove the chiral base. libretexts.org The success of this technique hinges on finding a suitable chiral resolving agent and an appropriate solvent system that maximizes the solubility difference between the diastereomeric salts. bioduro.com While the general principles of this method are well-established, specific documented applications to this compound are not readily found in the surveyed literature. However, this remains a primary and effective theoretical approach for its resolution. researchgate.netadvanceseng.com

Configurational Stability and Stereochemical Interconversion Under Varied Conditions

The configurational stability of the stereoisomers of this compound is a critical consideration, particularly under conditions that might be encountered during synthesis, purification, or storage. Stereochemical interconversion, or racemization, can occur at one or both chiral centers, leading to a change in the enantiomeric or diastereomeric composition of a sample.

Factors that can influence the configurational stability of halogenated carboxylic acids include:

Temperature: Elevated temperatures can provide the necessary activation energy for bond rotation or for elimination-addition reactions that could lead to racemization.

pH: Both acidic and basic conditions can potentially facilitate interconversion. For instance, enolization of the carbonyl group under basic conditions could lead to epimerization at the C2 position.

Solvent: The polarity and proticity of the solvent can influence the stability of charged or polarized transition states that may be involved in interconversion pathways.

While specific studies on the configurational stability and stereochemical interconversion of this compound are not prevalent in the reviewed literature, the general principles of stereochemical lability in similar compounds suggest that its stereoisomers would be relatively stable under neutral conditions at ambient temperature. However, harsh conditions, such as strong bases or high temperatures, could potentially lead to epimerization, particularly at the C2 position adjacent to the carboxylic acid group. For instance, a study on the synthesis of (Z)-1-Bromo-1-butene utilized trans-2,3-dibromopentanoic acid, which implies a degree of configurational stability of the diastereomers under the reaction conditions employed for its synthesis and subsequent use. tandfonline.com Further empirical studies would be necessary to fully delineate the configurational stability of each stereoisomer under a range of conditions.

Chemical Reactivity and Mechanistic Investigations of 2,3 Dibromopentanoic Acid

Nucleophilic Substitution Reactions at Bromine Centers

The presence of two bromine atoms on adjacent carbons in 2,3-dibromopentanoic acid significantly influences its reactivity towards nucleophiles. These reactions can proceed through various pathways, leading to a range of substituted products.

S_N2 Reactivity and Stereochemical Inversion

The carbon-bromine bonds in this compound are susceptible to nucleophilic attack via the S_N2 (bimolecular nucleophilic substitution) mechanism. This type of reaction is characterized by a single concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide ion) departs. youtube.com

A key feature of the S_N2 reaction is the inversion of stereochemistry at the reaction center. libretexts.orglibretexts.org This means that if the carbon atom bearing the bromine has a specific three-dimensional arrangement (stereoisomer), the product will have the opposite configuration. libretexts.orglibretexts.org The nucleophile approaches the carbon from the side opposite to the leaving group, often referred to as "backside attack". libretexts.orgmasterorganicchemistry.com This orientation is necessary for the proper overlap of orbitals to form the new bond and break the old one. libretexts.org The rate of an S_N2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. youtube.com

For example, the reaction of an (S)-enantiomer of a bromoalkane in an S_N2 reaction will yield the (R)-enantiomer of the product. libretexts.org This stereospecificity is a hallmark of the S_N2 mechanism. libretexts.orglibretexts.org

Intramolecular Cyclization Pathways via Nucleophilic Attack

The structure of this compound, with a carboxylic acid group in proximity to the bromine-bearing carbons, allows for intramolecular nucleophilic attack. The carboxylate group, formed by deprotonation of the carboxylic acid, can act as an internal nucleophile.

This intramolecular cyclization can lead to the formation of heterocyclic compounds. For instance, treatment of 2,5-dibromopentanoic acid with a base can lead to the formation of α-bromo-δ-valerolactone through an intramolecular S_N2 reaction. beilstein-journals.org A similar principle can be applied to this compound, where the carboxylate can attack one of the brominated carbons to form a lactone ring. The specific product formed would depend on which carbon (C2 or C3) is attacked. This type of reaction is often facilitated by a base to deprotonate the carboxylic acid, making it a more potent nucleophile. beilstein-journals.orgbeilstein-journals.org The use of phase-transfer catalysts can also promote such cyclizations.

Elimination Reactions Leading to Unsaturated Derivatives

In addition to substitution, this compound can undergo elimination reactions, where the two bromine atoms and adjacent hydrogen atoms are removed to form a double or triple bond.

Dehydrohalogenation to α,β-Unsaturated Pentenoic Acids

The removal of a hydrogen atom and a bromine atom from adjacent carbons is known as dehydrohalogenation. This reaction is a common method for synthesizing alkenes. In the case of this compound, dehydrohalogenation can lead to the formation of α,β-unsaturated pentenoic acids, such as 2-pentenoic acid. nih.gov This type of reaction is typically promoted by the presence of a base. iitk.ac.in The resulting α,β-unsaturated carboxylic acids are valuable synthetic intermediates. scribd.com

Conditions and Selectivity in E1 vs. E2 Pathways

Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). iitk.ac.in

The E2 mechanism is a one-step, concerted process where the base removes a proton, and the leaving group departs simultaneously to form a double bond. iitk.ac.indalalinstitute.com This pathway is favored by strong bases and is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group. dalalinstitute.com

The E1 mechanism is a two-step process. The first step involves the departure of the leaving group to form a carbocation intermediate. iitk.ac.inwolfram.com In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of the double bond. libretexts.org This pathway is favored by weak bases and good ionizing solvents (polar protic) that can stabilize the carbocation intermediate. libretexts.org

The choice between the E1 and E2 pathway is influenced by several factors:

Strength of the base: Strong bases favor the E2 mechanism, while weak bases or the absence of a strong base favors the E1 mechanism. dalalinstitute.comlibretexts.org

Solvent: Polar protic solvents stabilize the carbocation intermediate, thus favoring the E1 pathway. libretexts.org

Substrate structure: For primary alkyl halides, the E2 mechanism is generally the only possibility as primary carbocations are unstable. libretexts.org

In the case of this compound, the presence of two bromine atoms complicates the selectivity, and the reaction conditions must be carefully controlled to favor one pathway over the other. Competition between substitution (S_N1/S_N2) and elimination (E1/E2) reactions is also a significant consideration. dalalinstitute.commasterorganicchemistry.com

Reductive Transformations

The bromine atoms in this compound can be removed through reductive processes. The reduction of this compound can yield different products depending on the reducing agent and reaction conditions. researchgate.net For instance, reduction can lead to the formation of pentanoic acid or a mixture of pentanoic acid and cis-2-pentenoic acid. researchgate.net

Reductive dehalogenation is a common transformation for vicinal dibromides (compounds with bromine atoms on adjacent carbons). Various reagents can be employed for this purpose, including metals, metal hydrides, and radical-based reagents. For example, reductive lithiation of α,α-dibromo esters has been used to generate ynolate anions. acs.org

Selective Dehalogenation to Monobrominated Pentanoic Acids

Selective dehalogenation of this compound can yield monobrominated pentanoic acids. The reduction of this compound can result in a mixture of products including pentanoic acid, trans-2-pentenoic acid, and cis-2-pentenoic acid, depending on the reaction conditions. scispace.com For instance, the use of Ni-Al and Cu-Al alloys in a 10% NaOH solution has been shown to reduce 2-bromopentanoic acid to pentanoic acid in good yields. scispace.com

Microwave-induced reactions of anti-2,3-dibromoalkanoic acids in the presence of triethylamine (B128534) (Et3N) in dimethylformamide (DMF) can lead to the stereoselective formation of (Z)-1-bromo-1-alkenes. researchgate.netorganic-chemistry.org This method is effective for both aromatic and aliphatic starting materials. organic-chemistry.org Another approach involves using KF/Al2O3 as a base for the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids, which also yields (Z)-1-bromo-1-alkenes with high selectivity. researchgate.net

Complete Reduction to Pentanoic Acid Derivatives

Complete reduction of this compound to pentanoic acid can be achieved using various reducing agents. Studies have shown that the reduction of this compound with Ni-Al and Cu-Al alloys in a 10% NaOH solution can afford pentanoic acid. scispace.com The reaction conditions can be tuned to favor the formation of the fully saturated acid. scispace.com

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound allows for a variety of functional group interconversions, including esterification, amidation, and reduction to the corresponding alcohol.

Esterification and Amidation Reactions

The carboxylic acid functional group of this compound can undergo esterification with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid, to form the corresponding esters. chemguide.co.uklibretexts.org This reaction is typically reversible. chemguide.co.uk Similarly, amidation can be achieved by reacting the carboxylic acid with an amine to form an amide. chegg.com The reaction with a primary amine, for example, yields an N-substituted amide. chegg.com These reactions are fundamental in modifying the properties and reactivity of the molecule.

The table below summarizes the conditions and products for typical esterification and amidation reactions.

| Reaction | Reagents | Product |

| Esterification | Ethanol, H₂SO₄ (catalyst) | Ethyl 2,3-dibromopentanoate |

| Amidation | Methanamine | N-methyl-2,3-dibromopentanamide |

Reduction to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2,3-dibromopentan-1-ol. uct.ac.za This transformation can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4). The resulting di-brominated alcohol, (2R,3S)-2,3-dibromopentan-1-ol, is a versatile intermediate for further synthetic modifications. nih.gov

Mechanistic Studies of Bromination and Subsequent Transformations

The formation of this compound typically involves the electrophilic addition of bromine (Br₂) to a pentenoic acid, such as 4-pentenoic acid. askfilo.combeilstein-journals.org The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. askfilo.com

Subsequent transformations of this compound are influenced by the reaction conditions. For instance, in the presence of a base like triethylamine, it can undergo debrominative decarboxylation to form bromoalkenes. organic-chemistry.orgresearchgate.net Microwave irradiation has been shown to significantly accelerate these transformations, leading to high yields of products in short reaction times. researchgate.netorganic-chemistry.org Mechanistic studies suggest that these reactions can proceed through concerted or stepwise pathways depending on the substrate and reaction conditions.

Applications of 2,3 Dibromopentanoic Acid in Complex Organic Synthesis

Precursor in the Synthesis of Chiral Organic Molecules

The presence of two stereogenic centers at the C2 and C3 positions makes 2,3-dibromopentanoic acid an attractive starting material for asymmetric synthesis. The specific stereoisomers, such as (2S,3S)-2,3-dibromopentanoic acid, can serve as enantiopure building blocks, allowing for the transfer of chirality into more complex target molecules. nih.gov

Chiral Auxiliaries and Ligands

While direct and widespread use of this compound as a chiral auxiliary is not extensively documented, its structure is analogous to other chiral α-bromo carboxylic acids that are valuable in stereoselective synthesis. Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The potential of this compound lies in the selective functionalization of its three reactive sites.

For instance, the carboxylic acid can be coupled with a chiral amine or alcohol to form a more complex auxiliary. The bromine atoms can then be substituted or eliminated in a controlled manner. Furthermore, chiral α-bromo acids serve as precursors for more elaborate structures. In principle, this compound could be converted into chiral ligands for transition-metal catalysis. The synthesis of advanced chiral phosphine (B1218219) ligands, for example, sometimes involves the bromination of a chiral backbone, which is then followed by phosphonylation to install the coordinating phosphorus atom. mdpi.com A similar strategy could hypothetically be applied to a derivative of this compound to generate novel bidentate or tridentate ligands, where the stereochemistry is set by the dibromo-acid backbone.

Stereodefined Synthons for Natural Product Frameworks

A well-documented and significant application of 2,3-dibromoalkanoic acids is their role as precursors to stereodefined vinyl bromides and terminal alkynes. Specifically, anti-2,3-dibromoalkanoic acids undergo a stereoselective, microwave-induced reaction in the presence of a base like triethylamine (B128534) (Et₃N) in dimethylformamide (DMF) to yield (Z)-1-bromo-1-alkenes. researchgate.net This transformation proceeds via a concerted anti-elimination of CO₂ and the C3-bromine, followed by a second anti-elimination of HBr. acs.orgacs.org

This method provides a direct route to Z-vinyl bromides, which are important intermediates in cross-coupling reactions for the synthesis of complex natural products. Further elimination of HBr from the resulting vinyl bromide or a one-pot procedure from the dibromo acid can yield terminal alkynes, another cornerstone of organic synthesis. researchgate.netorganic-chemistry.org

| Starting Material | Conditions | Major Product | Significance |

|---|---|---|---|

| anti-2,3-Dibromoalkanoic Acid | Et₃N, DMF, Microwave | (Z)-1-Bromo-1-alkene | Stereoselective access to Z-vinyl halides for cross-coupling. |

| anti-2,3-Dibromoalkanoic Acid | Base (excess), DMF, Microwave (one-pot) | Terminal Alkyne | Direct conversion to versatile alkyne synthons. |

The ability to generate these fundamental building blocks with high stereochemical control from a simple precursor like this compound underscores its value in the strategic planning of natural product synthesis. clockss.org

Building Block for Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and biologically active molecules. The functional group array of this compound provides several pathways for its conversion into various heterocyclic systems.

Formation of Lactones and Lactams

Lactones (cyclic esters) and lactams (cyclic amides) are common motifs in natural products. wikipedia.org The intramolecular cyclization of halo-carboxylic acids is a standard method for their synthesis. For example, the related isomer, 2,5-dibromopentanoic acid, is readily prepared by the ring-opening of δ-valerolactone and can be cyclized to form α-bromo-δ-valerolactone, a key synthetic intermediate. beilstein-journals.orgbeilstein-journals.org

By analogy, this compound could undergo intramolecular cyclization. Several outcomes are possible depending on the reaction conditions:

β-Lactone formation: Nucleophilic attack by the carboxylate oxygen onto the C2 carbon would displace the bromine atom to form a four-membered α-bromo-β-propiolactone ring. Such rings are typically strained but can be useful reactive intermediates.

γ-Lactone formation: A more plausible pathway could involve an initial elimination of HBr to form an α,β- or β,γ-unsaturated carboxylic acid, which could then undergo a subsequent bromolactonization-type cyclization to form a five-membered γ-lactone. encyclopedia.pubmdpi.com The formation of γ-lactones is often thermodynamically favored over smaller rings. wikipedia.org

The synthesis of lactams would require an initial conversion of the carboxylic acid to an amide. The resulting N-substituted 2,3-dibromopentanamide could then undergo intramolecular cyclization, where the nitrogen nucleophile displaces one of the bromine atoms to form a substituted lactam ring. The synthesis of cyclic amides via multicomponent reactions involving keto acids is a known strategy that could be adapted. whiterose.ac.uk

| Reaction Type | Proposed Intermediate | Potential Heterocyclic Product | Key Principle |

|---|---|---|---|

| Intramolecular SN2 | Carboxylate | α-Bromo-β-propiolactone | Direct displacement of C2-Br |

| Elimination-Lactonization | Unsaturated Carboxylic Acid | Brominated γ-valerolactone | Halolactonization encyclopedia.pubmdpi.com |

| Amidation-Cyclization | 2,3-Dibromopentanamide | Substituted Pyrrolidinone (γ-Lactam) | Intramolecular N-alkylation |

Pyrrole (B145914), Furan (B31954), and Thiophene (B33073) Ring Systems

The Paal-Knorr synthesis is a classical and reliable method for synthesizing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. While this compound is not a direct precursor for this reaction, it could be chemically converted into a suitable 1,4-dicarbonyl intermediate.

A hypothetical synthetic sequence could involve:

Reduction of the carboxylic acid to a primary alcohol.

Oxidation state manipulation of the C2 and C3 carbons. For example, reductive debromination to form an alkene, followed by oxidative cleavage (ozonolysis) could potentially yield a dicarbonyl compound, although the regiochemistry would need careful control.

A more controlled approach might involve selective substitution of the bromine atoms with oxygen-containing nucleophiles, followed by oxidation.

Once a suitable 1,4-dicarbonyl derivative is obtained, it can be cyclized under standard Paal-Knorr conditions: acidic conditions for furan synthesis, treatment with a primary amine or ammonia (B1221849) for pyrrole synthesis, or reaction with a sulfurizing agent like Lawesson's reagent for thiophene synthesis. Although this represents a multi-step sequence, it illustrates how a simple building block like this compound could theoretically serve as a starting point for these important five-membered aromatic heterocycles.

Role in Cascade and Multicomponent Reactions for Molecular Complexity Generation

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, rapidly building molecular complexity from simple starting materials. acs.orgnih.gov A key requirement for a successful building block in these reactions is the presence of multiple, orthogonally reactive functional groups.

This compound possesses three such functional handles: a carboxylic acid and two bromine atoms with different steric and electronic environments (α- and β- to the carbonyl). This trifunctional nature makes it a promising, albeit underexplored, candidate for MCRs.

One can envision a scenario where this compound participates in an isocyanide-based MCR, such as the Ugi reaction. The reaction of the carboxylic acid, an amine, an isocyanide, and an aldehyde (or ketone) would generate a complex intermediate. One of the bromine atoms could then participate in a subsequent, spontaneous intramolecular cyclization, leading to a highly functionalized heterocyclic product in a single pot. The use of other dibromo-compounds as electrophiles in MCRs to generate complex heterocyclic systems has been documented, lending credence to this potential application. researchgate.netresearchgate.netfrontiersin.org

The ability to engage in sequential, selective reactions makes this compound a valuable tool for diversity-oriented synthesis, where libraries of complex and structurally diverse molecules can be generated from a common core structure.

Advanced Spectroscopic and Structural Elucidation of 2,3 Dibromopentanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2,3-dibromopentanoic acid. Through various NMR experiments, it is possible to determine the complete bonding framework and even the relative stereochemistry of the molecule.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of this compound provides information about the number of different proton environments, their chemical shifts, and the neighboring protons through spin-spin coupling. The structure of this compound (CH₃CH₂CH(Br)CH(Br)COOH) suggests five distinct proton signals.

The proton attached to the carboxylic acid (–COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm, due to its acidic nature. The protons on the carbon atoms bearing the bromine atoms (H-2 and H-3) are significantly deshielded by the electronegative bromine atoms and are expected to resonate between 4.0 and 5.0 ppm. The methylene (B1212753) protons (H-4) adjacent to a stereocenter would be diastereotopic and are expected to appear as a complex multiplet, likely between 1.8 and 2.2 ppm. The terminal methyl protons (H-5) would appear as a triplet at the most upfield region, typically around 0.9-1.2 ppm, due to coupling with the adjacent methylene protons.

The coupling constants (J-values) between adjacent protons are critical for confirming the connectivity. For instance, the proton at C-2 would be coupled to the proton at C-3, which in turn is coupled to the protons at C-4. The magnitude of the coupling constant between H-2 and H-3 can also provide information about the dihedral angle and thus the relative stereochemistry of the two bromine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet | - |

| H-2 | 4.0 - 4.5 | doublet | JH2-H3 |

| H-3 | 4.5 - 5.0 | multiplet | JH3-H2, JH3-H4 |

| H-4 | 1.8 - 2.2 | multiplet | JH4-H3, JH4-H5 |

¹³C NMR for Carbon Backbone and Functional Group Assignment

The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded and will appear significantly downfield, typically in the range of 170-180 ppm. The carbons bonded to the bromine atoms (C-2 and C-3) will resonate in the range of 40-60 ppm. The methylene carbon (C-4) is expected around 25-35 ppm, and the terminal methyl carbon (C-5) will be the most shielded, appearing at approximately 10-15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-COOH) | 170 - 180 |

| C-2 | 40 - 50 |

| C-3 | 50 - 60 |

| C-4 | 25 - 35 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the proton and carbon signals and confirming the molecular structure. libretexts.orgwikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, cross-peaks would be expected between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the connectivity of the carbon backbone. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.orgcolumbia.edu It allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the proton signal around 4.2 ppm would show a correlation to the carbon signal around 45 ppm, assigning them both to C-2/H-2.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for determining the precise molecular formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. measurlabs.cominnovareacademics.in

Accurate Mass Determination and Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₅H₈Br₂O₂. The calculated exact mass for this compound is 257.8891 Da for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). nih.gov An experimental HRMS measurement would be expected to be very close to this value, confirming the elemental composition. The presence of two bromine atoms would also be evident from the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1.

Table 3: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈Br₂O₂ |

| Calculated Exact Mass | 257.8891 Da |

Fragmentation Pattern Analysis for Structural Insights

The mass spectrum of this compound under electron ionization (EI) would exhibit a series of fragment ions that provide structural information. The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable ions. youtube.comlibretexts.org

Likely fragmentation pathways include:

Loss of a bromine atom: This would result in a significant peak at m/z corresponding to [M-Br]⁺.

Loss of the carboxyl group: Cleavage of the C1-C2 bond can lead to the loss of a COOH radical, giving a fragment ion.

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the bromine atoms is also a probable fragmentation route.

Cleavage of the ethyl group: Loss of a CH₂CH₃ radical would lead to another fragment ion.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure, complementing the data obtained from NMR spectroscopy.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Identity of Fragment |

|---|---|

| [M-Br]⁺ | C₅H₈BrO₂⁺ |

| [M-COOH]⁺ | C₄H₈Br₂⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. In the case of this compound, these methods are crucial for confirming the presence of the carboxylic acid moiety and the carbon-bromine bonds, as well as characterizing the hydrocarbon backbone.

Due to a lack of readily available, specific experimental spectra for this compound in the public domain, this analysis draws upon data from structurally analogous compounds, primarily meso- and (±)-2,3-dibromobutane, to predict the expected vibrational modes. rsc.org The key functional groups in this compound are the carboxylic acid group (-COOH), the C-Br bonds, and the alkyl chain.

The carboxylic acid group gives rise to several distinct and characteristic bands. The O-H stretch is typically observed as a very broad and strong absorption in the IR spectrum, generally in the range of 3300-2500 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding, which forms a dimeric structure. The C=O stretching vibration of the carbonyl group in the dimer is expected to produce a strong band in the IR spectrum around 1710 cm⁻¹. The C-O stretch and O-H bend are also characteristic, though they can be coupled with other vibrations.

The vibrations involving the bromine atoms are expected at lower frequencies. The C-Br stretching modes are typically found in the region of 800-500 cm⁻¹. The exact position of these bands is sensitive to the conformation of the molecule and the local environment of the C-Br bonds.

The hydrocarbon portion of the molecule will exhibit C-H stretching vibrations just below 3000 cm⁻¹, and various bending and rocking modes at lower wavenumbers.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on general spectroscopic principles and data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| O-H Stretch | Carboxylic Acid (dimer) | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 2960 | Medium to Strong |

| C=O Stretch | Carboxylic Acid (dimer) | ~1710 | Strong |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1210 - 1320 / ~1400-1440 | Medium |

| C-Br Stretch | Bromoalkane | 500 - 800 | Medium to Strong |

This table is based on general values for functional groups and data from analogous compounds.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch will be present. The C-Br stretches are also readily observable in Raman spectra. The symmetric vibrations of the carbon skeleton are often strong in Raman, providing detailed information about the conformation of the alkyl chain.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

This compound possesses two chiral centers at the C2 and C3 positions, leading to the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that can distinguish between enantiomers and is therefore a powerful tool for determining the absolute configuration of chiral molecules like this compound. angenechemical.comspectrabase.comnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. bruker.com For a chiral molecule, the VCD spectrum consists of positive and negative bands, and the spectrum of one enantiomer is a mirror image of the other. This unique sensitivity to stereochemistry allows for the unambiguous assignment of the absolute configuration.

The standard methodology for VCD analysis involves a synergistic approach combining experimental measurements with theoretical calculations. researchgate.net The process typically follows these steps:

Experimental VCD Spectrum: The VCD spectrum of a single, purified stereoisomer of this compound is measured in a suitable solvent.

Computational Modeling: Quantum mechanical calculations, usually using Density Functional Theory (DFT), are performed to predict the VCD spectrum for one of the enantiomers (e.g., the (2R,3R) isomer). This involves:

A conformational search to identify all low-energy conformers of the molecule.

Geometry optimization and frequency calculation for each significant conformer.

Calculation of the VCD intensities for each vibrational mode.

Generation of a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

Spectral Comparison: The experimental VCD spectrum is then compared to the calculated spectrum. A good match between the signs and relative intensities of the VCD bands of the experimental spectrum and the calculated spectrum for the (2R,3R) isomer confirms that the experimental sample has the (2R,3R) configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the sample is assigned the (2S,3S) configuration.

A significant challenge in the VCD analysis of carboxylic acids is the tendency to form hydrogen-bonded dimers in solution. rsc.org This dimerization can significantly alter the VCD spectrum, particularly in the regions of the O-H and C=O vibrations. Accurate theoretical modeling must therefore account for these intermolecular interactions, either by explicitly calculating the spectrum of the dimer or by using advanced solvent models. rsc.org The complexity and computational cost of the analysis are thereby increased.

While specific experimental or calculated VCD data for this compound are not publicly available, the principles outlined above represent the state-of-the-art approach for the determination of its absolute configuration.

Theoretical and Computational Chemistry Studies on 2,3 Dibromopentanoic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3-dibromopentanoic acid, these calculations would provide insights into its reactivity, stability, and spectroscopic characteristics.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, the presence of electronegative bromine and oxygen atoms would significantly influence the shapes and energies of these frontier orbitals.

A hypothetical table of electronic properties for this compound, derived from quantum chemical calculations, is presented below.

| Property | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates ionization potential and nucleophilicity |

| LUMO Energy | - | Indicates electron affinity and electrophilicity |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | - | Measures the overall polarity of the molecule |

| Polarizability | - | Describes the deformability of the electron cloud |

Charge Distribution and Bond Polarity

The distribution of electron density within this compound would be non-uniform due to the presence of electronegative atoms. The carbon-bromine (C-Br) and carbon-oxygen (C=O, C-O) bonds are expected to be highly polarized. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This information is vital for predicting sites of nucleophilic or electrophilic attack. The carboxylic acid group facilitates hydrogen bonding, a property influenced by its charge distribution. vulcanchem.com

A table illustrating the expected partial charges on key atoms is shown below.

| Atom | Expected Partial Charge | Rationale |

| O (carbonyl) | Negative | High electronegativity |

| O (hydroxyl) | Negative | High electronegativity |

| H (hydroxyl) | Positive | Bonded to highly electronegative oxygen |

| C (carbonyl) | Positive | Bonded to two electronegative oxygen atoms |

| C2 (alpha-carbon) | Positive | Bonded to a bromine atom and the carboxyl group |

| C3 (beta-carbon) | Positive | Bonded to a bromine atom |

| Br (on C2) | Negative | High electronegativity |

| Br (on C3) | Negative | High electronegativity |

Conformational Analysis and Energy Landscapes

This compound possesses multiple rotatable single bonds, leading to a complex potential energy surface with numerous possible conformations.

Global and Local Minima Search

A systematic search for stable conformers would involve rotating the bonds along the carbon backbone and the carboxyl group. The goal is to identify the global minimum energy structure, which is the most stable conformation, as well as other low-energy local minima. These calculations would reveal the preferred spatial arrangement of the atoms, considering steric hindrance between the bulky bromine atoms and the ethyl and carboxyl groups.

Rotational Barriers and Dynamics

The energy barriers for rotation around the C-C single bonds determine the flexibility of the molecule and the rate of interconversion between different conformers at a given temperature. Calculating these rotational barriers provides insight into the molecule's dynamic behavior in solution. For this compound, the rotation around the C2-C3 bond would be particularly interesting due to the presence of the two bromine atoms.

Reaction Mechanism Calculations and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For instance, the debromination of this compound or its ester derivatives can be studied theoretically. researchgate.netgoogle.com

Calculations would involve mapping the reaction pathway from reactants to products, identifying any intermediates and, crucially, locating the transition state structure. The transition state is the highest energy point along the reaction coordinate and determining its geometry and energy is key to calculating the activation energy and reaction rate. For example, studying the mechanism of nucleophilic substitution or elimination reactions involving the bromine atoms would provide a deeper understanding of the compound's reactivity.

A hypothetical data table for a reaction mechanism study is provided below.

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Energy of Reactants | 0 (Reference) | Relative energy of the starting materials |

| Energy of Transition State | - | The height of the energy barrier for the reaction |

| Energy of Intermediates | - | Energy of any stable species formed during the reaction |

| Energy of Products | - | Relative energy of the final products |

| Activation Energy | - | Energy difference between reactants and the transition state |

| Reaction Enthalpy | - | Energy difference between products and reactants |

Potential Energy Surface Exploration

A potential energy surface (PES) provides fundamental insights into the stability of different molecular conformations and the energy barriers between them. For this compound, a PES exploration would involve calculating the molecule's energy as a function of its geometric parameters, such as the dihedral angles around the C2-C3 bond. This would allow for the identification of the most stable conformers (energy minima) and the transition states that connect them.

Such a study would typically employ quantum mechanical methods like DFT or ab initio calculations. The results would be crucial for understanding the molecule's flexibility and the preferred spatial arrangement of the bromine atoms and the carboxylic acid group. However, no published studies detailing the PES of this compound could be located.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is a powerful tool for predicting the outcomes of chemical reactions. In the context of this compound, theoretical studies could be used to understand the regioselectivity and stereoselectivity of its formation, for example, in the bromination of pentenoic acid or its derivatives.

By modeling the reaction pathways and calculating the energies of the transition states for the formation of different isomers, researchers can predict which products are most likely to be formed. For instance, computational analysis could determine whether the bromine atoms would preferentially add to the C2 and C3 positions over other possible locations on the carbon chain. Furthermore, such studies could predict the relative stability of the different stereoisomers (e.g., (2R,3R), (2S,3S), (2R,3S), (2S,3R)) of this compound.

Despite the potential for such insightful computational analysis, a review of the current scientific literature did not yield any specific studies that have performed these predictions for this compound.

Derivatization Chemistry of 2,3 Dibromopentanoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for numerous derivatization reactions, including the formation of esters, amides, acid halides, and anhydrides. These transformations proceed through well-established mechanisms, primarily nucleophilic acyl substitution. libretexts.org

The conversion of the carboxyl group of 2,3-dibromopentanoic acid into esters, amides, and acid halides represents fundamental transformations in organic synthesis.

Esters: Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often requiring the use of excess alcohol to drive the reaction to completion. masterorganicchemistry.com Alternatively, esters can be synthesized under milder, non-acidic conditions by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an alcohol. libretexts.orglibretexts.org Another approach involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org

Amides: Amide synthesis from carboxylic acids typically requires activation of the carboxyl group to facilitate attack by an amine, which is a weaker nucleophile than an alcohol. bath.ac.uk A common laboratory method is the conversion of the carboxylic acid to an acid chloride, which then reacts rapidly with ammonia (B1221849) or a primary or secondary amine to yield the corresponding amide. libretexts.org Direct condensation of the carboxylic acid with an amine can be accomplished using coupling reagents. Widely used coupling agents include carbodiimides like DCC and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to form highly reactive intermediates and suppress side reactions. fishersci.nllibretexts.org

Acid Halides: Acid halides are highly reactive carboxylic acid derivatives and serve as important intermediates for the synthesis of esters and amides. libretexts.org Acid chlorides are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org A process for synthesizing 2,3-dibromopropionyl chloride, a related compound, involves the use of thionyl chloride, indicating a parallel pathway for this compound. google.com For the synthesis of acid bromides, phosphorus tribromide (PBr₃) is the reagent of choice. libretexts.org

| Derivative Type | General Reaction | Common Reagents | Reference |

|---|---|---|---|

| Ester | R-COOH + R'-OH ⇌ R-COOR' + H₂O | Alcohol (R'-OH), H₂SO₄ (cat.) | masterorganicchemistry.com |

| Amide | R-COCl + 2 R'₂NH → R-CONR'₂ + R'₂NH₂⁺Cl⁻ | 1. SOCl₂ 2. Amine (R'₂NH) | libretexts.org |

| Amide (Coupling) | R-COOH + R'₂NH → R-CONR'₂ + H₂O | EDC, HOBt, Amine (R'₂NH) | fishersci.nllibretexts.org |

| Acid Chloride | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl | Thionyl chloride (SOCl₂) | libretexts.org |

| Acid Bromide | 3 R-COOH + PBr₃ → 3 R-COBr + H₃PO₃ | Phosphorus tribromide (PBr₃) | libretexts.org |

Anhydrides: Symmetrical anhydrides can be synthesized from carboxylic acids using powerful dehydrating agents. researchgate.net A more common laboratory method involves the reaction of an acid halide with a carboxylate salt. libretexts.org For instance, 2,3-dibromopentanoyl chloride could react with a salt like sodium 2,3-dibromopentanoate to form the corresponding symmetric anhydride. Mixed anhydrides can also be prepared. orgsyn.org

Imides: The direct formation of imides from dicarboxylic acids and ammonia or primary amines typically requires high temperatures. For a monocarboxylic acid like this compound, imide formation is not a direct transformation. However, derivatives of this compound could potentially be used in multi-step syntheses to construct molecules containing an imide functionality.

Functionalization at Bromine Centers

The vicinal dibromide arrangement in this compound offers sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of new functional groups.

The carbon-bromine bonds are susceptible to cleavage by nucleophiles. The hydroxyl group of an alcohol can be replaced by a halogen atom through reactions with hydrogen halides (HX) or other halogenating agents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). masterorganicchemistry.comsavemyexams.comyoutube.com Conversely, the bromine atoms in this compound can be substituted by nucleophiles such as hydroxide (B78521) or amines.

Reaction with a base like sodium hydroxide could lead to substitution, forming a brominated hydroxy acid, or elimination, forming an unsaturated acid. The reaction of amines with the C-Br bonds would yield brominated amino acids. These reactions would compete with the acid-base reaction at the carboxylic acid moiety, presenting a chemoselectivity challenge. To favor substitution at the bromine centers, the carboxylic acid could first be protected, for example, by converting it into an ester.

While specific examples involving this compound are not prominent in the literature, the presence of C-Br bonds suggests a hypothetical potential for participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. arkat-usa.org

Suzuki Coupling: This reaction typically couples an organoboron species with an organic halide. arkat-usa.org Hypothetically, this compound (or its ester derivative) could react with an aryl or vinyl boronic acid to form a new C-C bond at the site of one or both bromine atoms. Such reactions have been demonstrated with other bromoalkanoic acids.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. mdpi.com A hypothetical Heck reaction could involve one of the C-Br bonds of this compound reacting with an alkene like styrene (B11656) or an acrylate (B77674) to introduce a substituted vinyl group.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. While less common with alkyl halides, under specific catalytic conditions, a reaction between this compound and an alkyne could potentially be explored.

| Reaction Name | General Scheme (Hypothetical) | Coupling Partners | Potential Product Feature |

|---|---|---|---|

| Suzuki Coupling | R-Br + R'-B(OH)₂ → R-R' | Aryl/Vinyl Boronic Acid | Introduction of an aryl or vinyl group |

| Heck Reaction | R-Br + H₂C=CHR' → R-CH=CHR' | Alkene | Introduction of a substituted alkene |

| Sonogashira Coupling | R-Br + HC≡CR' → R-C≡CR' | Terminal Alkyne | Introduction of an alkyne moiety |

Future Research Directions and Emerging Methodologies

Development of Highly Atom-Economical and Stereocontrolled Syntheses

A key challenge in the synthesis of 2,3-dibromopentanoic acid is the control of stereochemistry at the two adjacent chiral centers. The development of stereocontrolled syntheses is paramount for accessing specific diastereomers and enantiomers, which can exhibit distinct chemical and physical properties. Modern synthetic efforts are focused on:

Catalytic Asymmetric Dihalogenation: The use of chiral catalysts to direct the facial selectivity of bromine addition to a precursor like 2-pentenoic acid is a promising avenue. These catalysts can create a chiral environment around the double bond, favoring the formation of one enantiomer over the other.

Substrate-Controlled Syntheses: Employing chiral auxiliaries attached to the pentenoic acid backbone can also direct the stereochemical outcome of the bromination reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched this compound.

These advanced stereocontrolled methods are crucial for applications where specific stereoisomers are required, such as in the synthesis of complex natural products or pharmaceuticals.

Exploration of Novel Catalytic Transformations for this compound

The two bromine atoms in this compound represent versatile functional handles for a variety of chemical transformations. Future research will likely focus on leveraging these reactive sites through novel catalytic methods to forge new chemical bonds and construct complex molecular architectures.

Key areas of exploration include:

Catalytic Dehalogenation and Functionalization: The development of catalytic systems, particularly those based on transition metals like palladium, nickel, and copper, for the selective mono- or di-functionalization of this compound is a significant research frontier. These transformations could introduce a wide range of substituents, including aryl, alkyl, and amino groups, through cross-coupling reactions.

Reductive and Radical Transformations: Catalytic methods for the reductive debromination or the generation of radical intermediates from this compound could open up new reaction pathways. For instance, single-electron transfer (SET) processes could initiate radical cyclizations or additions, leading to novel carbocyclic and heterocyclic structures.

The table below summarizes potential catalytic transformations for this compound.

| Transformation Type | Potential Catalyst | Resulting Functional Group |

| Cross-Coupling | Palladium, Nickel, Copper | C-C, C-N, C-O bonds |

| Reductive Dehalogenation | Transition Metal Hydrides | C-H bond |

| Radical Addition | Photoredox or Radical Initiators | C-C bond formation with alkenes/alkynes |

Advanced Applications in Materials Science and Polymer Chemistry (restricted to chemical principles, not final product application)

The presence of two bromine atoms and a carboxylic acid functional group in this compound makes it an intriguing building block for materials science and polymer chemistry. The chemical principles underlying its potential applications are rooted in its ability to participate in various polymerization and material modification reactions.

Monomer Synthesis and Polymerization: this compound can serve as a precursor to novel monomers. For instance, dehydrobromination could yield unsaturated pentenoic acid derivatives suitable for radical polymerization. The carboxylic acid group also allows for its incorporation into polyesters and polyamides through condensation polymerization.

Polymer Functionalization and Cross-linking: The dibromo functionality can be utilized to graft side chains onto existing polymer backbones or to act as a cross-linking agent to modify the physical properties of materials. The reactivity of the C-Br bonds allows for covalent attachment to other polymer chains or surfaces.